CID 131876769

Description

Contextualizing Triethoxygallium within Gallium Organometallic Chemistry

Organogallium chemistry centers on compounds featuring a direct carbon-to-gallium (Ga-C) chemical bond. wikipedia.org In this field, the primary oxidation state for gallium is Ga(III). wikipedia.org Typical organogallium compounds, such as trialkylgalliums (R₃Ga), are monomeric molecules. wikipedia.org Their Lewis acidity is generally less than that of their organoaluminum counterparts, which prevents them from forming the bridged dimers characteristic of organoaluminum compounds. wikipedia.org The synthesis of these Ga-C bonds is often achieved through methods like transmetallation or by using organolithium or Grignard reagents. wikipedia.org

While closely related, gallium alkoxides like Triethoxygallium, Ga(OR)₃, are distinguished by the presence of a gallium-oxygen bond (Ga-O-C) rather than a direct Ga-C bond. Despite this structural difference, they are integral to the field of precursor chemistry, which is closely associated with organometallics. The synthesis of gallium alkoxides typically involves reactions such as alcoholysis, transesterification, or the reaction of a gallium halide with an alkali metal alkoxide. slu.sersc.org Due to the electron-deficient nature of the gallium center, simple gallium alkoxides often exist as dimers or larger oligomers. researchgate.net However, for applications in chemical vapor deposition, monomeric precursors are generally preferred due to their potentially higher volatility. researchgate.net

| Compound Class | General Formula | Bonding Type | Typical Structure | Common Synthesis Route |

|---|---|---|---|---|

| Trialkylgallium | R₃Ga (e.g., Trimethylgallium) | Ga-C (Organometallic) | Monomeric wikipedia.org | GaCl₃ + 3 R-MgBr wikipedia.org |

| Gallium Alkoxide | Ga(OR)₃ (e.g., Triethoxygallium) | Ga-O-C | Dimeric/Oligomeric researchgate.net | GaCl₃ + 3 NaOR slu.se |

| Gallium Halide | GaX₃ (e.g., Gallium Trichloride) | Ga-X (Inorganic) | Dimeric (Ga₂Cl₆) | Direct reaction of Ga metal with halogen |

Significance of Gallium Precursors in Contemporary Materials Science and Engineering

In materials science, a precursor is a chemical compound used as a starting material to produce a desired substance through a chemical reaction. abachy.comwikipedia.org Gallium precursors are fundamental components in modern deposition technologies like Metal-Organic Chemical Vapour Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are used to create high-purity thin films. abachy.comwikipedia.org These techniques involve spraying a metal-organic precursor onto a heated substrate, where it thermally decomposes, allowing atoms to bond to the surface and form a crystalline layer. cornell.edu

Gallium precursors are indispensable for manufacturing a range of compound semiconductors. For instance, organogallium compounds like Trimethylgallium (B75665) are used to grow thin films of gallium arsenide (GaAs) and gallium nitride (GaN), materials critical for applications in LEDs, semiconductor lasers, and high-efficiency solar cells. abachy.commocvd-precursor-encyclopedia.de

Alkoxygallium compounds, including Triethoxygallium, are particularly significant as precursors for the deposition of gallium oxide (Ga₂O₃). acs.orgfigshare.com Gallium oxide is an ultra-wide bandgap semiconductor material prized for its ability to handle high voltages and temperatures. wseas.comnih.gov These properties make it a promising candidate for next-generation power electronics, high-frequency devices, solar-blind ultraviolet photodetectors, and gas sensors. nih.govresearchgate.netsci-hub.se The ability to synthesize high-quality Ga₂O₃ thin films from precursors like Triethoxygallium is a key factor driving research and development in these advanced technological fields. cornell.edu

| Property | Value/Description | Significance |

|---|---|---|

| Bandgap | ~4.8 eV (for β-Ga₂O₃) wseas.com | Enables operation at high voltages and for deep-UV applications. sci-hub.semdpi.com |

| Critical Breakdown Field | ~8 MV/cm mdpi.com | Suitable for high-power electronic devices. mdpi.com |

| Chemical Stability | High thermal and chemical stability | Allows for device operation in harsh environments. |

| Applications | Power electronics, UV photodetectors, gas sensors, transparent conductive films. wseas.comresearchgate.netsci-hub.se | Wide range of uses in advanced electronics and optoelectronics. nih.gov |

Historical Overview of Alkoxygallium Compounds in Precursor Development

The deliberate synthesis of chemical compounds has its roots in the 19th century, with landmark achievements such as Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that an organic compound could be created from inorganic starting materials. mcgill.ca This laid the groundwork for the field of chemical synthesis.

The specific study of gallium alkoxides developed later. By the late 1960s, systematic research into this class of compounds was underway. A 1969 paper by Mehrotra and Bindal detailed the synthesis and reaction chemistry of gallium isopropoxide with various ligands. cdnsciencepub.com In 1970, the same research group published work on the synthesis of a series of simple gallium alkoxides, including methoxide, ethoxide (Triethoxygallium), and butoxides, prepared via alcoholysis and transesterification reactions. rsc.org This early work focused on fundamental synthesis, characterization, and understanding the chemical properties of these molecules, such as their solubility and volatility. rsc.orgcdnsciencepub.com

The transition of alkoxygallium compounds from laboratory curiosities to vital industrial precursors was driven by the rise of advanced material deposition techniques like MOCVD. wikipedia.org The demand for high-purity, volatile, and thermally stable source materials for growing semiconductor films spurred further research into precursor design. A significant step in this evolution was the work by Valet and Hoffman in 2001, which outlined a general synthetic route to homoleptic gallium alkoxides and demonstrated their successful use as CVD precursors for depositing carbon-free, amorphous gallium oxide films. figshare.com This research highlighted the direct link between rational precursor synthesis and materials fabrication. More recent research has focused on creating sophisticated precursors, such as those with donor-functionalized alkoxy ligands, to produce monomeric compounds with enhanced volatility and cleaner decomposition pathways, further refining their utility in materials science. acs.orgucl.ac.uk

| Date | Key Development | Significance |

|---|---|---|

| 1828 | Friedrich Wöhler synthesizes urea. mcgill.ca | Marks a foundational moment in chemical synthesis. mcgill.ca |

| 1969 | Publication on the reactions of gallium isopropoxide. cdnsciencepub.com | Demonstrates established academic research into gallium alkoxide chemistry. |

| 1970 | Synthesis of simple gallium alkoxides, including Triethoxygallium, is detailed. rsc.org | Systematic synthesis and characterization of the fundamental compounds. rsc.org |

| 2001 | A general synthetic route for homoleptic gallium alkoxides for Ga₂O₃ CVD is reported. figshare.com | Establishes a clear pathway from alkoxide precursor synthesis to functional thin-film deposition. figshare.com |

| 2010s-Present | Development of donor-functionalized and other advanced alkoxide precursors. acs.orgucl.ac.uk | Focus on designing precursors with tailored properties (e.g., monomeric, high volatility) for advanced ALD/MOCVD. |

Properties

CAS No. |

2572-25-0 |

|---|---|

Molecular Formula |

C6H18GaO3 |

Molecular Weight |

207.93 g/mol |

IUPAC Name |

gallium;ethanolate |

InChI |

InChI=1S/3C2H6O.Ga/c3*1-2-3;/h3*3H,2H2,1H3; |

InChI Key |

JWISYUBLQXUTOS-UHFFFAOYSA-N |

Canonical SMILES |

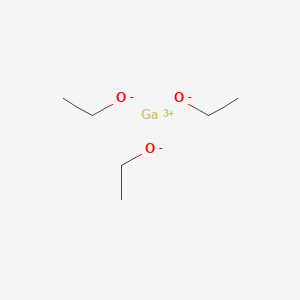

CC[O-].CC[O-].CC[O-].[Ga+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Triethoxygallium

Strategies for the Preparation of Triethoxygallium

The synthesis of triethoxygallium can be achieved through several chemical routes, each with distinct advantages and challenges. The choice of method often depends on the desired purity, scale, and available starting materials.

Solvent-based methods are common for the synthesis of metal alkoxides, providing a medium for the reaction and facilitating product isolation. A prevalent approach involves the reaction between a gallium halide, typically gallium(III) chloride (GaCl₃), and an ethoxide source in a suitable organic solvent. The non-hydrolytic sol-gel (NHSG) process is an example of such a pathway, where metal chlorides react with metal alkoxides to form M–O–M bonds and a volatile alkyl chloride byproduct. mdpi.com

The reaction can be generalized as the metathesis between gallium trichloride (B1173362) and sodium ethoxide in a non-aqueous solvent like ethanol (B145695) or a hydrocarbon. The insoluble sodium chloride byproduct precipitates from the solution, and the triethoxygallium product can be isolated from the filtrate after solvent removal. The choice of solvent is crucial as it must not react with the product and should allow for easy separation of byproducts. nih.gov The use of ethanol can also be part of the reaction itself, where it reacts directly with a gallium source in the presence of a base to drive the formation of the alkoxide. google.com

Ligand exchange is a fundamental and versatile strategy in coordination chemistry for synthesizing target complexes. shout.education In the context of triethoxygallium, this involves replacing ligands on a gallium starting material with ethoxide groups. molaid.com A ligand exchange reaction is one in which one ligand in a complex is substituted for another. shout.education

This can be accomplished through several pathways:

From Gallium Halides: The reaction of gallium(III) chloride with three equivalents of sodium ethoxide is a classic example. The strong thermodynamic driving force for the formation of sodium chloride makes this reaction essentially irreversible, leading to a high yield of the desired gallium alkoxide.

From other Gallium Alkoxides: Transesterification, where a different gallium alkoxide (e.g., gallium isopropoxide) is reacted with an excess of ethanol, can shift the equilibrium towards the formation of the more stable or more volatile triethoxygallium.

From Gallium Amides: Amine elimination reactions, starting from a gallium amide precursor like [Ga(NMe₂)₂]₂, can be used. Reacting such precursors with an alcohol, in this case, ethanol, results in the formation of the gallium alkoxide and the volatile amine byproduct. nih.gov

The kinetics of these reactions can be complex, sometimes proceeding through intermediate species. scielo.org.za The driving force is often the formation of a more stable product or the removal of a volatile byproduct. scielo.org.za

| Synthetic Strategy | Typical Reactants | Key Advantages | Potential Challenges |

|---|---|---|---|

| Solvent-Based Metathesis | Gallium(III) Chloride, Sodium Ethoxide | High yield, irreversible reaction. | Requires careful removal of salt byproduct. |

| Ligand Exchange (Transesterification) | Gallium(III) isopropoxide, Ethanol | Can lead to high purity products. | Reversible reaction, may require excess reagent. |

| Ligand Exchange (Amine Elimination) | Gallium Amide Precursor, Ethanol | Clean reaction with volatile byproducts. | Air-sensitive precursors may be required. nih.gov |

Applying green chemistry principles to the synthesis of triethoxygallium aims to reduce environmental impact and improve safety. yale.edusigmaaldrich.com Key principles include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org Reactions like amine elimination are advantageous as the only byproduct is a simple, volatile amine.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible or innocuous when used. yale.edusigmaaldrich.com Research into solvent-free synthesis, for instance, using mechanical grinding or solid-state reactions, represents a significant green advancement, although its application to triethoxygallium is not yet widely documented. aaqr.org

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. sigmaaldrich.comacs.org Developing catalysts that allow the reaction to proceed under milder conditions is a key goal.

Reduce Derivatives: Unnecessary steps like using protecting groups should be avoided as they require additional reagents and generate waste. yale.eduacs.org Direct conversion of a gallium source to triethoxygallium is preferable to multi-step processes.

Ligand Exchange Reactions in Triethoxygallium Synthesis

Design Principles for Volatile Gallium Alkoxide Precursors

Triethoxygallium is a precursor for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are used to create high-purity thin films. researchgate.netucl.ac.uk The molecular design of such precursors is critical to their performance. An ideal precursor should possess:

Adequate Volatility: The compound must be easily transportable in the gas phase at moderate temperatures without premature decomposition. Liquid precursors are often preferred over solids as their evaporation rate is more consistent. researchgate.net

Thermal Stability: The precursor must be stable enough to be vaporized and transported to the reactor but must decompose cleanly on the substrate surface at a lower temperature than its gas-phase decomposition temperature. researchgate.net

Controlled Reactivity: The decomposition pathway should be predictable and lead to the desired film composition (e.g., Ga₂O₃) without incorporating impurities from the ligands. The ethoxide ligands should ideally be eliminated as stable, volatile molecules.

Monomeric Structure: While some gallium alkoxides are known to form oligomers or dimers, a monomeric structure in the gas phase is often preferred for more predictable deposition behavior. nih.govresearchgate.net

The ethoxy ligands in triethoxygallium contribute to its volatility. However, like many metal alkoxides, it may exist as a dimer or oligomer in the solid or liquid state, which can affect its vapor pressure. The design of related gallium alkoxide precursors often involves modifying the alkyl groups or introducing other ligands to tune these properties for specific deposition requirements. ucl.ac.uk

| Property | Desired Characteristic | Rationale for Deposition Processes (CVD/ALD) |

|---|---|---|

| Physical State | Liquid at delivery temperature | Provides consistent and reproducible vapor delivery. researchgate.net |

| Volatility | High vapor pressure at low temperature | Ensures efficient transport to the substrate without thermal decomposition. researchgate.net |

| Thermal Stability | Stable during transport, decomposes cleanly on substrate | Prevents gas-phase particle formation and ensures pure film growth. researchgate.net |

| Reactivity | Predictable decomposition pathway | Leads to high-purity films with desired stoichiometry. |

| Structure | Preferably monomeric in gas phase | Simplifies deposition kinetics and improves film conformality. |

Purification and Handling Considerations for High-Purity Triethoxygallium

For applications in the semiconductor and electronics industries, the purity of triethoxygallium is paramount, as even trace impurities can degrade the performance of the final device. schunk-group.com Achieving high purity requires specialized purification techniques and careful handling.

Purification Methods:

Distillation/Sublimation: Given its volatility, fractional distillation under reduced pressure is a primary method for purifying triethoxygallium. This technique separates compounds based on differences in their boiling points, effectively removing less volatile impurities (like precursor salts) and more volatile byproducts (like residual solvents).

Adsorption Techniques: Passing the vapor of the compound through specialized adsorbent beds can remove specific impurities. Chem-adsorption involves a chemical reaction between the impurity and a solid surface to trap it. rdmathis.com

Crystallization: Recrystallization from a suitable solvent can be used to purify solid alkoxides, although this is less common for liquid products and adds an extra step of solvent removal.

A multi-step purification strategy, analogous to the Capture, Intermediate Purification, and Polishing (CIPP) model, can be employed to achieve the highest purity levels. sigmaaldrich.com This involves an initial bulk purification (e.g., filtration), followed by a primary purification step (e.g., distillation), and a final polishing step to remove trace contaminants.

Handling: Triethoxygallium, like most metal alkoxides, is sensitive to moisture and oxygen. Hydrolysis will lead to the formation of gallium hydroxides and oxides, contaminating the material. Therefore, all handling, synthesis, and purification must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

| Aspect | Technique/Consideration | Purpose |

|---|---|---|

| Purification | Fractional Distillation (under vacuum) | Separates components based on volatility; removes salts and solvents. |

| Adsorbent/Getter Purification | Removes specific trace impurities via chemical or physical adsorption. rdmathis.com | |

| Handling | Inert Atmosphere (Glovebox/Schlenk Line) | Prevents reaction with atmospheric moisture and oxygen. |

| High-Purity Vessels | Avoids leaching of contaminants from container materials. |

Advanced Deposition Techniques Utilizing Triethoxygallium

Metal-Organic Chemical Vapor Deposition (MOCVD) with Triethoxygallium

Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely utilized technique for depositing thin films of compound semiconductors. aixtron.com The process involves introducing gaseous precursors, including a metal-organic compound and a hydride or other reactant gas, into a reaction chamber where they decompose on a heated substrate to form a crystalline film. ganwafer.comwikipedia.org Key advantages of MOCVD include its ability to grow high-quality epitaxial layers and its scalability for mass production. aixtron.comganwafer.com

Triethoxygallium as a Gallium Source in Gallium Nitride (GaN) MOCVD

Gallium Nitride (GaN) is a wide-bandgap semiconductor with significant applications in optoelectronics and high-power electronic devices. mdpi.com MOCVD is the primary industrial method for the epitaxial growth of GaN. ganwafer.commdpi.com The vast majority of scientific literature and industrial processes report the use of gallium precursors with alkyl ligands, such as Trimethylgallium (B75665) (TMGa) or Triethylgallium (B73383) (TEG), in combination with ammonia (B1221849) (NH₃) as the nitrogen source. mdpi.comresearchgate.netdiva-portal.org

MOCVD Growth Parameters and Their Influence on Film Characteristics with Triethoxygallium

The properties of films grown by MOCVD are highly dependent on several key process parameters. These include substrate temperature, reactor pressure, the ratio of group V to group III precursors (V/III ratio), and carrier gas flow rates. researchgate.net Temperature influences precursor decomposition and the surface mobility of atoms, while pressure affects gas-phase reactions and boundary layer thickness. wikipedia.orgresearchgate.net The V/III ratio is a critical parameter that impacts crystal quality, surface morphology, and impurity incorporation.

Due to the absence of specific research on GaN MOCVD using Triethoxygallium, a detailed table of its process parameters and their specific influence on film characteristics cannot be compiled. However, a general representation of MOCVD parameters for GaN growth using standard precursors is provided below for illustrative purposes.

Table 1: Representative MOCVD Growth Parameters for GaN (Note: These parameters are typical for standard precursors like TMGa or TEG and are not specific to Triethoxygallium.)

| Parameter | Typical Range | Influence on Film Characteristics |

|---|---|---|

| Substrate Temperature | 900 - 1150 °C | Affects crystal quality, surface morphology, and decomposition efficiency. mdpi.comsemiconductor-today.com |

| Reactor Pressure | 50 - 400 Torr | Influences growth rate, uniformity, and parasitic gas-phase reactions. researchgate.net |

| V/III Ratio (NH₃/Ga) | 1000 - 10000 | Impacts surface morphology, polarity, and incorporation of defects. |

Atomic Layer Deposition (ALD) Employing Triethoxygallium

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. semiconductor-today.com An ALD cycle typically consists of exposing the substrate to a precursor, purging the excess, exposing it to a second co-reactant, and purging again. This process allows for excellent conformality on complex 3D structures and precise thickness control, albeit at a lower deposition rate than MOCVD. diva-portal.org

Reaction Mechanisms and Surface Chemistry in Triethoxygallium-Based ALD Processes

The reaction mechanism in ALD is dictated by the surface chemistry between the precursor and the substrate. For a gallium alkoxide precursor like Triethoxygallium, a hypothetical reaction with a common co-reactant such as water (H₂O) would proceed in two half-reactions:

First Half-Reaction (Triethoxygallium Pulse): Triethoxygallium is introduced into the chamber and reacts with surface hydroxyl (-OH) groups.

Surface-OH + Ga(OCH₂CH₃)₃ → Surface-O-Ga(OCH₂CH₃)₂ + CH₃CH₂OH

Second Half-Reaction (Water Pulse): After purging the excess precursor and ethanol (B145695) byproduct, water vapor is introduced. It reacts with the remaining ethoxy ligands on the surface, regenerating the hydroxyl groups for the next cycle.

Surface-O-Ga(OCH₂CH₃)₂ + 2H₂O → Surface-O-Ga(OH)₂ + 2CH₃CH₂OH

This proposed mechanism is based on well-understood ALD chemistry for other metal alkoxides. However, specific experimental studies using in-situ techniques to verify the surface species and reaction byproducts for Triethoxygallium are not found in the reviewed literature. The study of surface reactions for more common precursors like Triethylgallium (TEG) shows that ligand elimination and exchange are the core processes. chemrxiv.orgchemrxiv.org

Development of Triethoxygallium-Based ALD Processes for Gallium Oxide and Nitride Films

ALD is a highly effective method for depositing both Gallium Oxide (Ga₂O₃) and Gallium Nitride (GaN) films, which are used as dielectrics, passivation layers, and active channels in electronic devices. semiconductor-today.comrasirc.commdpi.comnih.gov

For Gallium Oxide (Ga₂O₃) , various gallium precursors have been successfully used, including Trimethylgallium and Triethylgallium, typically with ozone or oxygen plasma as the oxygen source. mdpi.comnih.govcapes.gov.br While direct studies on Triethoxygallium are absent, research on the related precursor, gallium tri-isopropoxide, has demonstrated the feasibility of depositing amorphous Ga₂O₃ films at low temperatures using water as the co-reactant. This suggests that other gallium alkoxides, potentially including Triethoxygallium, could serve as precursors for Ga₂O₃ ALD.

For Gallium Nitride (GaN) , ALD processes almost exclusively utilize alkyl precursors like TEG or TMG in combination with a nitrogen-containing plasma (e.g., NH₃ or N₂/H₂ plasma). chemrxiv.orgchemrxiv.orgresearchgate.net These plasma-enhanced ALD (PEALD) processes allow for low-temperature deposition of crystalline or amorphous GaN. There is a lack of published research on the development of thermal or plasma-enhanced ALD processes for GaN using Triethoxygallium as the gallium source.

Table 2: Example of ALD Process Parameters for Ga₂O₃ and GaN (Note: These parameters are illustrative, based on common precursors like TEG or TMG, as specific data for Triethoxygallium is not available.)

| Film | Gallium Precursor | Co-reactant | Temperature (°C) | Growth per Cycle (Å/cycle) |

|---|---|---|---|---|

| Ga₂O₃ | Trimethylgallium | Ozone | 200 - 375 | ~0.52 capes.gov.br |

Area-Selective Atomic Layer Deposition (AS-ALD) Potential with Triethoxygallium

Area-selective atomic layer deposition (AS-ALD) is a bottom-up fabrication technique that enables the direct patterning of thin films by restricting material growth to specific regions on a substrate. semitracks.comavs.org This method circumvents the need for traditional lithography and etching steps, reducing processing complexity and minimizing surface damage. avs.org The success of AS-ALD hinges on exploiting the differential chemical reactivity of various surfaces on a patterned substrate. semitracks.com Typically, growth is promoted on a desired "growth area" while being inhibited on a "non-growth area," often through the application of passivating layers like self-assembled monolayers (SAMs) or small molecule inhibitors (SMIs). avs.orgresearchgate.net

While specific research detailing the use of Triethoxygallium in AS-ALD processes is not widely available in published literature, its potential can be inferred from its chemical nature as a metal alkoxide. ALD processes often utilize precursors that react readily with specific surface functional groups, such as hydroxyls (-OH). helsinki.fi For instance, a typical AS-ALD process might involve a substrate with both silicon dioxide (SiO₂, rich in -OH groups) and a surface passivated with a hydrophobic SAM.

The Triethoxygallium molecule, with its reactive ethoxide ligands, would be expected to readily react with the hydroxylated surface in a self-limiting manner, characteristic of ALD. Conversely, the passivated non-growth regions would prevent the adsorption and reaction of the precursor, thus achieving spatial selectivity. The successful use of other alkoxides, such as antimony ethoxide [Sb(OC₂H₅)₃] and germanium ethoxide [Ge(OC₂H₅)₄] in ALD for depositing complex materials like Ge-Sb-Te, underscores the feasibility of employing alkoxide precursors in such processes. researchgate.net Further research is required to explore and optimize the specific conditions under which Triethoxygallium could be effectively used for the area-selective deposition of gallium-based films.

Plasma-Enhanced Atomic Layer Deposition (PEALD) Utilizing Triethoxygallium

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a variant of ALD that employs a plasma source, typically for the co-reactant step, to provide more reactive species than traditional thermal processes. mdpi.commdpi.com This enhancement allows for several advantages, including deposition at lower temperatures, which is crucial for thermally sensitive substrates, a wider selection of precursors, and often improved film quality due to more efficient removal of ligand remnants. mdpi.commdpi.com

The deposition of gallium oxide films via PEALD has been demonstrated using various gallium precursors. Studies have successfully utilized precursors like triethylgallium (TEG), trimethylgallium (TMG), and other organometallic compounds in conjunction with an oxygen (O₂) plasma to grow high-quality Ga₂O₃ films. rsc.orgazom.com These processes can yield amorphous or crystalline films depending on the deposition temperature and subsequent annealing steps. rsc.orgrsc.org

Direct and detailed studies on the use of Triethoxygallium as a precursor in PEALD processes are not prominent in current research literature. However, its potential application can be considered. The ethoxide ligands of Triethoxygallium could be effectively dissociated by an energetic oxygen plasma, potentially leading to the formation of high-purity gallium oxide films with minimal carbon contamination, a common challenge in metal-organic deposition processes. The plasma process could facilitate cleaner and more complete reactions at lower substrate temperatures compared to a purely thermal process.

Below is a table summarizing research findings for Ga₂O₃ deposition using PEALD with various precursors, illustrating the current state of the field.

| Precursor | Co-reactant | Substrate Temperature (°C) | Growth per Cycle (Å/cycle) | Film Properties | Reference(s) |

| Trimethylgallium (TMGa) | O₂ Plasma | 80 - 250 | ~0.6 | Amorphous, smooth surface | mdpi.com |

| Triethylgallium (TEG) | Ar/O₂ Plasma | 200 | Not specified | Crystalline β-Ga₂O₃ | azom.com |

| Hexakis(dimethylamido)digallium | O₂ Plasma | 60 - 160 | 1.5 | Amorphous, nearly stoichiometric | rsc.org |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III) | O₂ Plasma | 100 - 400 | 0.1 | Amorphous, stoichiometric | rsc.org |

| [(CH₃)₂GaNH₂]₃ | O₂ Plasma | Not specified | Not specified | Amorphous, excellent step coverage | researchgate.net |

Other Vapor-Phase Deposition Methodologies for Triethoxygallium

Beyond the realm of ALD, other vapor-phase deposition techniques are fundamental to semiconductor manufacturing. These methods, which include Chemical Vapor Deposition (CVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE), also stand to benefit from versatile precursors like Triethoxygallium.

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. nanotrun.com Unlike the sequential, self-limiting nature of ALD, CVD reactions occur simultaneously, generally leading to higher deposition rates. semitracks.com

Triethoxygallium has been identified as a suitable precursor for depositing gallium oxide thin films via the CVD method. nanotrun.com In this process, vaporized Triethoxygallium reacts with an oxygen source at elevated temperatures to form a uniform Ga₂O₃ film on a substrate. This method is advantageous for its ability to coat substrates with complex surface shapes, although it requires precise control over reaction conditions like temperature and pressure to ensure film quality. nanotrun.com

Metal-Organic Vapor Phase Epitaxy (MOVPE)

MOVPE, also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a sophisticated CVD technique used to grow high-quality single-crystal epitaxial layers. It is a cornerstone for manufacturing compound semiconductor devices. The process involves introducing organometallic compounds in a carrier gas into a reactor where they decompose and react on a heated substrate to form an epitaxial film. diva-portal.org

While direct reports on the use of Triethoxygallium as the primary gallium source in MOVPE are scarce, related ethoxide compounds have been employed in these systems. For example, triethoxyarsine [As(OC₂H₅)₃] has been used as an oxygen-doping source during the MOVPE growth of AlGaAs, where trimethylgallium served as the gallium precursor. researchgate.net This demonstrates the compatibility of ethoxide-based precursors within the MOVPE chemical environment, suggesting that Triethoxygallium could potentially be used as a gallium source, perhaps in processes where the presence of oxygen-containing ligands is tolerable or even beneficial. Further investigation into its decomposition pathways and growth kinetics would be necessary to validate its utility for high-quality epitaxial growth.

Application of Triethoxygallium in Nanomaterial Synthesis

Sol-Gel Synthesis of Gallium-Containing Nanomaterials from Triethoxygallium Precursors

The sol-gel process is a widely employed wet-chemical technique for synthesizing solid materials from a chemical solution, or "sol." mdpi.com This method is particularly advantageous for creating highly pure and homogeneous nanomaterials at relatively low temperatures. mdpi.com In the context of gallium-containing nanomaterials, triethoxygallium is a favored precursor due to its controlled hydrolysis and condensation reactions.

The process typically begins with the hydrolysis of triethoxygallium in the presence of a catalyst, leading to the formation of a sol of gallium hydroxide (B78521) or oxyhydroxide nanoparticles. Subsequent condensation of these particles results in a "gel," a three-dimensional network of interconnected particles. This gel can then be dried and calcined at elevated temperatures to yield gallium oxide (Ga₂O₃) nanomaterials with various morphologies. mdpi.commdpi.com For instance, a combination of a sol-gel process with high-temperature ammoniation, using triethoxygallium as the precursor, has been successfully employed to synthesize hexagonal gallium nitride (GaN) powder. pku.edu.cn In this method, the Ga₂O₃ gel is subjected to a flow of ammonia (B1221849) gas at 950°C for 20 minutes to achieve the final GaN product. pku.edu.cn

The sol-gel method offers several advantages, including the ability to control the stoichiometry of the final product and to produce nanoparticles with a narrow size distribution. mdpi.com However, the high cost of metal alkoxides like triethoxygallium and the potential for residual carbon and hydroxyl groups in the final product are notable considerations. mdpi.com

Hydrothermal and Solvothermal Routes to Nanomaterials Utilizing Triethoxygallium

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at temperatures above their boiling points and under high pressure in a sealed vessel called an autoclave. researchgate.netsigmaaldrich.com These techniques are effective for producing crystalline nanomaterials with controlled size and morphology. researchgate.netmdpi.com

While direct use of triethoxygallium in hydrothermal or solvothermal synthesis is less commonly documented compared to other gallium precursors like gallium nitrate, the principles of these methods are applicable. rsc.orgmdpi.comresearchgate.net In a typical solvothermal process using a metal alkoxide precursor, the compound is dissolved in a suitable solvent, and the solution is heated in an autoclave. The elevated temperature and pressure facilitate the decomposition of the precursor and the subsequent nucleation and growth of nanoparticles. sigmaaldrich.comresearchgate.net For example, gallium nitride (GaN) nanoparticles have been synthesized via a solvothermal method where the resulting product was subsequently annealed under nitrogen. researchgate.net

The key parameters influencing the final product in these routes include the type of solvent, reaction temperature, pressure, and the concentration of the precursor. researchgate.netmdpi.com By carefully controlling these variables, researchers can tune the size, shape, and crystalline phase of the resulting gallium-based nanomaterials. mdpi.com For instance, one-dimensional β-Ga₂O₃ nanorods have been controllably fabricated using a cost-effective hydrothermal method followed by post-annealing. mdpi.com

Nitridation Pathways for Gallium Nitride Nanoparticles Derived from Triethoxygallium

Nitridation is a process that converts a metal-containing compound into its corresponding nitride. mdpi.com In the synthesis of gallium nitride (GaN) nanoparticles, a common approach involves the nitridation of a gallium-based precursor, often gallium oxide, under a flow of ammonia (NH₃) at high temperatures. mdpi.commdpi.com

When triethoxygallium is used as the starting material, it is first converted to gallium oxide (Ga₂O₃) through methods like sol-gel synthesis, as previously described. This intermediate Ga₂O₃ is then subjected to nitridation. The reaction typically occurs at temperatures ranging from 600 to 1100 °C. mdpi.com The ammonia gas serves as the nitrogen source, reacting with the gallium oxide to form gallium nitride.

The characteristics of the resulting GaN nanoparticles, such as their crystallinity and particle size, are highly dependent on the properties of the initial Ga₂O₃ precursor and the nitridation conditions, including temperature and duration. mdpi.comrsc.org For example, it has been reported that the nitridation temperature can be lowered to 800°C when the grain size of the gallium oxide nanoparticles is less than 20 nm. mdpi.com A study demonstrated the synthesis of hexagonal wurtzite GaN nanoparticles through the nitridation of a Ga₂O₃ gel (derived from triethoxygallium) at 950°C for 20 minutes in an ammonia atmosphere. pku.edu.cn

Coordination Chemistry and Molecular Structure of Triethoxygallium and Its Adducts

Ligand Field Theory Applied to Triethoxygallium Complexes

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. Current time information in Dodge County, US. It is an application of molecular orbital theory that focuses on the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. Current time information in Dodge County, US. The nature of these interactions dictates the splitting of the d-orbitals into different energy levels, which in turn influences the spectroscopic and magnetic properties of the complex. Current time information in Dodge County, US.

For gallium(III), which has a d¹⁰ electron configuration, all five d-orbitals are completely filled. Consequently, electronic transitions between d-orbitals (d-d transitions), which are responsible for the color of many transition metal complexes, are not possible. This results in gallium(III) complexes, including those of triethoxygallium, being colorless.

Formation of Coordination Adducts with Lewis Bases

The gallium atom in triethoxygallium is electron-deficient and thus acts as a Lewis acid, readily accepting electron pairs from donor molecules, known as Lewis bases. rice.edu This Lewis acidity drives the tendency of gallium alkoxides to form oligomeric structures, such as dimers or tetramers, where the oxygen atom of one alkoxide group donates a lone pair to the gallium center of a neighboring molecule. ucl.ac.uk This self-association is a common feature among metal alkoxides. researchgate.net

The addition of external Lewis bases can break up these oligomers to form monomeric coordination adducts. ucl.ac.uk Stronger Lewis bases can coordinate to the gallium center, satisfying its electron deficiency and preventing aggregation. This behavior is crucial for controlling the precursor's properties in applications like chemical vapor deposition (CVD), where monomeric compounds are often more volatile than their oligomeric counterparts. ucl.ac.uk

The reaction of triethoxygallium with a Lewis base (L) can be represented as:

[Ga(OEt)₃]ₙ + nL ⇌ nL·Ga(OEt)₃ (where n is the degree of oligomerization)

A variety of Lewis bases can form such adducts. The stability and structure of the resulting complex depend on factors like the steric bulk and the electron-donating ability (basicity) of the ligand. Studies on analogous aluminum and gallium complexes show adduct formation with a range of bases. rsc.orgmdpi.com

Table 1: Examples of Lewis Bases Forming Adducts with Group 13 Metal Complexes This table is illustrative and based on the reactivity of analogous Group 13 compounds.

| Lewis Base Type | Example | Expected Adduct with Triethoxygallium |

| Nitrogen Donors | Pyridine, Trimethylamine (NMe₃) | Py·Ga(OEt)₃, Me₃N·Ga(OEt)₃ |

| Oxygen Donors | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | THF·Ga(OEt)₃, Et₂O·Ga(OEt)₃ |

| Phosphorus Donors | Trimethylphosphine (PMe₃) | Me₃P·Ga(OEt)₃ |

The formation of these adducts alters the coordination environment of the gallium atom, typically from a pseudo-tetrahedral geometry within a dimer to a more defined tetrahedral or trigonal bipyramidal geometry in the monomeric adduct.

Structural Elucidation of Triethoxygallium Derivatives

The structures of triethoxygallium and its derivatives are determined using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction.

X-ray Diffraction: X-ray diffraction provides definitive information on the solid-state structure. While single-crystal X-ray data for simple Ga(OEt)₃ is not readily available, studies on the related gallium isopropoxide indicate that gallium alkoxides can form complex oligomeric or polymeric structures. researchgate.net Powder X-ray diffraction (PXRD) data has been reported for triethoxygallium, confirming its crystalline nature. researchgate.net The data suggests a polymeric structure, denoted as [Ga(OEt)₃]∞, in the solid state. researchgate.net It has also been noted that upon heating, triethoxygallium can be distilled as a dimeric molecule, [Ga(OEt)₃]₂. researchgate.net

Table 2: Powder X-ray Diffraction Data for Triethoxygallium researchgate.net Data obtained from samples prepared via an exchange reaction.

| 2θ (degrees) | d-spacing (Å) |

| 10.1 | 8.75 |

| 12.5 | 7.08 |

| 19.8 | 4.48 |

| 20.2 | 4.39 |

| 25.2 | 3.53 |

| 28.1 | 3.17 |

| 33.5 | 2.67 |

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ethoxy ligands and probing the molecular structure in solution. sigmaaldrich.comepfl.ch For a simple monomeric adduct, one would expect to see a single set of signals for the ethoxy group: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons in the ¹H NMR spectrum, due to spin-spin coupling. In the ¹³C NMR spectrum, two distinct resonances would be expected for the two carbon atoms of the ethoxy ligand. The presence of oligomers or different adducts in solution can lead to more complex spectra with multiple sets of signals. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. For triethoxygallium, key absorptions would include the C-H stretching frequencies of the ethyl groups and, most importantly, the Ga-O bond stretching frequencies, which provide insight into the nature of the gallium-alkoxide bond.

Reactivity of Triethoxygallium in Coordination Environments

The reactivity of triethoxygallium is centered on the Lewis acidic gallium atom and the polar Ga-O bonds. The formation of coordination adducts significantly influences this reactivity.

Ligand Exchange/Substitution: In a coordination environment, the Lewis base ligand can be substituted by another. The equilibrium of this reaction depends on the relative basicity and concentration of the competing ligands. This allows for the systematic tuning of the gallium center's electronic and steric properties.

L·Ga(OEt)₃ + L' ⇌ L'·Ga(OEt)₃ + L

Hydrolysis: Like most metal alkoxides, triethoxygallium and its adducts are sensitive to moisture. The ethoxide ligands undergo hydrolysis, a reaction where they are replaced by hydroxyl groups, ultimately leading to the formation of gallium hydroxides and, upon heating, gallium oxide (Ga₂O₃). wikipedia.org The coordination of a Lewis base can modulate the rate of this hydrolysis reaction.

Ga(OEt)₃ + 3H₂O → Ga(OH)₃ + 3EtOH 2Ga(OH)₃ → Ga₂O₃ + 3H₂O

This reactivity is fundamental to its use in sol-gel processes and as a precursor for the synthesis of gallium oxide thin films and nanoparticles. ucl.ac.uk

Reactions with Protic Reagents: Beyond water, triethoxygallium reacts with other protic reagents, such as alcohols (alcoholysis) and carboxylic acids. Alcoholysis with a different alcohol (R'OH) can lead to the exchange of alkoxide groups, a common method for synthesizing other gallium alkoxides. wikipedia.org

Ga(OEt)₃ + 3R'OH ⇌ Ga(OR')₃ + 3EtOH

This reactivity underscores the role of triethoxygallium as a versatile starting material for a range of other gallium compounds.

Mechanistic Investigations and Computational Studies of Triethoxygallium Reactions

Elucidation of Decomposition Pathways of Triethoxygallium in Gas-Phase Deposition

The thermal decomposition of triethoxygallium, Ga(OCH₂CH₃)₃, in the gas phase is a critical aspect of its application as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for growing gallium-containing thin films like gallium oxide (Ga₂O₃). Understanding the reaction pathways is essential for controlling the deposition process and film quality.

Studies have shown that the primary decomposition mechanism for triethoxygallium in the gas phase during deposition processes is a multi-step β-hydride elimination reaction. mdpi.com This contrasts with other precursors like trimethylgallium (B75665) (TMGa), which can decompose through hydrogenolysis or homolytic fission. researchgate.net The β-hydride elimination pathway for triethoxygallium is a process where a hydrogen atom from the ethyl group's β-carbon is transferred to the gallium atom, leading to the cleavage of the gallium-oxygen bond and the formation of ethylene (B1197577) as a volatile byproduct. mdpi.com

The general sequence for the decomposition can be summarized as follows:

First β-hydride elimination: One ethoxy ligand decomposes, releasing an ethylene molecule and forming a gallium hydroxy-alkoxide intermediate.

Subsequent eliminations: The process repeats for the remaining ethoxy ligands, progressively forming gallium hydride species alongside additional ethylene molecules. mdpi.com

Final products: The ultimate gas-phase products are typically gallium hydride (GaH₃) and ethylene (C₂H₄). mdpi.com At elevated temperatures, the gallium hydride can further decompose. researchgate.net

The choice of carrier gas can influence the decomposition rate. For instance, in the MOCVD of related gallium precursors, decomposition is often more efficient in a hydrogen (H₂) atmosphere compared to nitrogen (N₂), which can affect the growth rate of the resulting thin film. researchgate.net The decomposition of triethoxygallium is significantly activated at lower temperatures compared to trimethylgallium, making it suitable for lower-temperature deposition processes. ioffe.ru

Table 1: Key Gas-Phase Decomposition Reactions of Triethoxygallium

| Step | Reaction Description | Generalized Reaction Equation | Key Byproducts |

| 1 | First β-hydride elimination | Ga(OCH₂CH₃)₃ → HGa(OCH₂CH₃)₂ + C₂H₄ | Ethylene |

| 2 | Second β-hydride elimination | HGa(OCH₂CH₃)₂ → H₂Ga(OCH₂CH₃) + C₂H₄ | Ethylene |

| 3 | Third β-hydride elimination | H₂Ga(OCH₂CH₃) → GaH₃ + C₂H₄ | Ethylene, Gallium Hydride |

This table provides a simplified representation of the sequential decomposition pathway.

Surface Reaction Mechanisms of Triethoxygallium During Thin Film Growth

During thin film deposition techniques such as Atomic Layer Deposition (ALD) or MOCVD, the interaction of triethoxygallium with the substrate surface dictates the growth mechanism, film composition, and morphology. The surface reactions are typically self-limiting in ALD, allowing for precise thickness control at the angstrom level. researching.cn

The process of thin film growth from triethoxygallium involves several key steps:

Adsorption: Gaseous triethoxygallium molecules are transported to the substrate and adsorb onto the surface. mdpi.com This can be physisorption, a weak van der Waals interaction, or chemisorption, where a chemical bond is formed with the surface.

Surface Reaction/Ligand Elimination: Once on the surface, the precursor molecules react. In the case of ALD for gallium nitride (GaN) growth using triethylgallium (B73383) (a related precursor) and ammonia (B1221849), the process involves the elimination of ethyl ligands upon the precursor pulse. chemrxiv.org For triethoxygallium, a similar ligand exchange mechanism is expected. For example, in Ga₂O₃ deposition using an oxygen source (like water or oxygen plasma), the ethoxy ligands react with surface hydroxyl groups or plasma species, leading to their removal as volatile byproducts like ethanol (B145695) or ethylene. researching.cnnih.gov

Byproduct Desorption: The volatile reaction byproducts desorb from the surface, leaving behind a layer of gallium oxide.

Co-reactant Pulse (in ALD): In ALD, a pulse of a co-reactant (e.g., water, ozone, or oxygen plasma) is introduced. nih.gov This co-reactant removes remaining ligands from the surface and prepares it for the next triethoxygallium pulse by, for example, creating a hydroxylated surface. researching.cn

The conformality of the deposited film, especially in high-aspect-ratio structures, is highly dependent on the sticking probability of the precursor and the potential for unintended recombination reactions on the surface. atomiclimits.com The surface reactions for triethoxygallium are designed to be self-limiting, meaning the reaction terminates once all available surface sites are occupied, which is the cornerstone of ALD. researchgate.net

Table 2: Generalized Surface Reaction Steps in Ga₂O₃ ALD using Triethoxygallium and Water

| Step | Process | Description |

| A | Triethoxygallium Pulse | Ga(OCH₂CH₃)₃ molecules chemisorb onto a hydroxylated surface, reacting with surface -OH groups. |

| B | First Purge | Inert gas removes unreacted precursor molecules and volatile byproducts (e.g., ethanol). |

| C | Water Pulse | H₂O molecules react with the remaining surface ligands, regenerating the hydroxylated surface and forming a layer of Ga₂O₃. |

| D | Second Purge | Inert gas removes excess water and reaction byproducts. |

This cycle (A-D) is repeated to grow the film layer by layer.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Triethoxygallium

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the reaction mechanisms of precursors like triethoxygallium at an atomic level. rsc.orgtaylor.edu These methods allow researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict the feasibility of different decomposition and surface reaction mechanisms. rsc.orgrsc.org

For organometallic precursors used in CVD and ALD, DFT has been employed to:

Investigate Decomposition Pathways: DFT calculations can determine the reaction enthalpies and activation energy barriers for proposed decomposition steps, such as β-hydride elimination versus homolytic bond cleavage. researchgate.net This helps to confirm the dominant gas-phase decomposition mechanisms under various deposition conditions. amelica.org

Analyze Surface Chemistry: DFT can model the adsorption of triethoxygallium on different substrate surfaces (e.g., silicon, sapphire) and elucidate the step-by-step surface reaction mechanisms. rsc.org This includes calculating adsorption energies and the energy profiles for ligand exchange reactions.

Assign Spectroscopic Data: Computational results are used to assign vibrational frequencies observed in experimental techniques like in situ Raman spectroscopy to specific molecular fragments and reaction intermediates, aiding in the identification of species present during deposition. researchgate.net

Predict Reaction Energetics: By calculating the thermodynamics of various reactions, DFT helps to understand the stability of the precursor and its decomposition products at different temperatures. researchgate.net

These computational studies provide fundamental insights that are often difficult to obtain experimentally, guiding the selection of precursors and the optimization of process parameters for thin film deposition. rsc.org The accuracy of these predictions depends on the chosen functional and basis set, which are key parameters in the calculations. plos.orgethz.ch

Table 3: Applications of DFT in Studying Triethoxygallium Reactions

| Application Area | Specific Information Obtained | Relevance to Deposition Process |

| Gas-Phase Decomposition | Activation energies, reaction enthalpies | Predicts decomposition temperature and dominant byproducts. |

| Surface Adsorption | Adsorption energies, binding configurations | Understands initial precursor-surface interaction and film nucleation. |

| Surface Reaction Pathways | Transition state structures, energy barriers | Elucidates the mechanism of film growth and ligand removal. |

| Vibrational Analysis | Calculated Raman/IR frequencies | Aids in the interpretation of in situ monitoring data. |

Molecular Dynamics Simulations of Triethoxygallium Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, providing insights into processes that occur over time, such as surface diffusion and intermolecular interactions. nih.govnih.gov While DFT is excellent for static energy calculations, MD simulates the movement of atoms and molecules, governed by interatomic forces described by force fields. dovepress.comnist.gov

In the context of triethoxygallium used in thin film deposition, MD simulations can be used to investigate:

Adsorption Dynamics: MD can model the process of a triethoxygallium molecule approaching and landing on a substrate surface, revealing how its orientation and conformation change upon interaction. pharmaexcipients.com

Surface Diffusion: After adsorption, precursor molecules may diffuse across the surface to find energetically favorable binding sites or to react with other species. MD simulations can track these diffusion pathways and calculate diffusion coefficients, which are crucial for understanding film morphology and island formation. diva-portal.org

Solvent and Impurity Effects: In techniques like liquid-phase or aerosol-assisted CVD, MD can simulate the interactions between triethoxygallium, solvent molecules, and the substrate, providing a molecular-level picture of how the solvent influences the deposition process. figshare.com

Intermolecular Interactions: MD simulations can analyze the interactions between multiple precursor molecules on the surface or in the gas phase. This can reveal tendencies for aggregation or pre-reaction before reaching the substrate. pharmaexcipients.com

The accuracy of classical MD simulations is highly dependent on the quality of the underlying force field, which defines the potential energy of the system as a function of atomic coordinates. nist.gov For more complex reactive systems, ab initio MD (AIMD) can be used, where forces are calculated on-the-fly using quantum mechanics (like DFT), though this is computationally much more demanding. acs.org These simulations provide a dynamic, atomic-scale view of the deposition process that complements experimental observations and static DFT calculations. nih.gov

Catalytic Applications of Triethoxygallium and Its Derivatives

Triethoxygallium as a Precatalyst in Organic Transformations

Triethoxygallium, also known as gallium ethoxide, serves as an effective precatalyst, particularly in the domain of polymer chemistry. A primary application is in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA). In these reactions, the gallium alkoxide can act as a catalyst or an initiator, where the polymerization proceeds via a coordination-insertion mechanism. The ethoxide group of triethoxygallium can initiate the polymerization by attacking the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the formation of a growing polymer chain that remains attached to the gallium center.

The activity of triethoxygallium in these polymerizations is influenced by reaction conditions such as temperature and catalyst concentration. For instance, in the ROP of ε-caprolactone, triethoxygallium has demonstrated the ability to produce high molecular weight PCL with controlled polymer chain lengths. Similarly, it is used to polymerize lactide, a monomer derived from renewable resources, offering a pathway to sustainable plastics. The role of triethoxygallium as a precatalyst means it generates the active catalytic species in the reaction mixture, initiating the transformation of monomers into polymers. mdpi.comnih.govfrontiersin.org

Heterogeneous Catalysis Involving Gallium Species Derived from Triethoxygallium

Triethoxygallium is a valuable precursor for the synthesis of solid-state gallium-based materials that function as heterogeneous catalysts. These catalysts are advantageous in industrial settings because they exist in a different phase from the reactants and products, simplifying their separation and reuse. rsc.org

A significant application is the preparation of gallium oxide (Ga₂O₃) catalysts. mdpi.comuantwerpen.bescispace.com Triethoxygallium can be used in processes like sol-gel synthesis or atomic layer deposition (ALD) to create gallium oxide thin films, nanoparticles, or supported catalysts. For example, Ga₂O₃ supported on silica (B1680970) (Ga₂O₃/SiO₂) has been prepared using triethoxygallium. These materials exhibit catalytic activity in various organic reactions, including olefin polymerization. In such applications, the triethoxygallium is first converted into a stable gallium oxide species on a solid support, which then provides the active sites for the catalytic transformation. The properties of the final heterogeneous catalyst, such as surface area and the nature of the active gallium sites, are influenced by the synthesis conditions used to decompose the triethoxygallium precursor. chemrxiv.org

Homogeneous Catalysis Mediated by Triethoxygallium Coordination Complexes

While triethoxygallium itself can act as a catalyst, its reactivity and selectivity can be significantly enhanced by converting it into well-defined coordination complexes. In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity under mild reaction conditions. stanford.educatalysis.blog Triethoxygallium serves as a starting material for synthesizing such complexes by reacting it with various organic ligands.

For example, Schiff base ligands can react with triethoxygallium to form stable gallium complexes. rsc.orgfrontiersin.org These complexes, where the gallium atom is part of a larger, well-defined molecular structure, have been investigated as catalysts for reactions like the ring-opening polymerization of lactide. acs.orgnih.gov Similarly, β-diketiminate ligands can be used to create monomeric gallium alkoxide complexes that are highly active in ROP. rsc.orgnih.govnih.gov The ligand environment around the gallium center plays a crucial role in determining the catalytic properties of the complex, including its activity and the stereochemistry of the resulting polymer. The use of these coordination complexes allows for a more controlled catalytic process compared to using the simple alkoxide. acs.org

Influence of Ligand Modification on Catalytic Activity of Triethoxygallium Derivatives

The modification of ligands in triethoxygallium-derived coordination complexes is a powerful strategy for tuning their catalytic performance. The steric and electronic properties of the ligand framework directly impact the reactivity of the gallium metal center. ed.ac.uk

Steric Effects: The bulkiness of the substituents on the ligand can influence the catalyst's activity and selectivity. nih.gov In the context of ring-opening polymerization, increasing the steric hindrance around the gallium center can affect the rate of monomer coordination and insertion into the growing polymer chain. For instance, in dialkylgallium alkoxides supported by N-heterocyclic carbene (NHC) ligands, the size of the NHC ligand influences the geometry of the catalytic site and its accessibility to the monomer, thereby affecting both the polymerization rate and the stereoselectivity of the resulting polylactide. acs.orgmdpi.com

Electronic Effects: The electronic nature of the ligand, whether it is electron-donating or electron-withdrawing, alters the Lewis acidity of the gallium center. Electron-withdrawing groups on the ligand can increase the electrophilicity of the gallium atom, making it more effective at activating the monomer. ed.ac.uk This has been demonstrated in β-diketiminate aluminum complexes, a close relative of gallium, where ligands with electron-withdrawing substituents like trifluoromethyl groups led to higher catalytic activity in the ROP of ε-caprolactone compared to ligands with electron-donating groups. This principle allows for the rational design of catalysts where electronic tuning of the ligand can optimize reaction rates and efficiency.

Advanced Characterization Techniques for Triethoxygallium Derived Materials

Spectroscopic Methods for Compositional and Structural Analysis

Spectroscopic techniques are indispensable for probing the chemical composition, bonding states, and electronic structure of materials. In the context of triethoxygallium-derived gallium oxide, several spectroscopic methods are routinely utilized.

Photoluminescence (PL) Spectroscopy is a powerful non-destructive method used to investigate the optical and electronic properties of semiconductor materials. It involves exciting the material with photons of a specific energy and analyzing the emitted light. The PL spectra of β-Ga2O3 nanostructures, synthesized via chemical vapor deposition, often exhibit broad emission in the UV-blue spectral region. mdpi.comnih.gov These emissions are attributed to the intrinsic radiative recombination of self-trapped excitons and the presence of defect states, such as oxygen vacancies (VO) and gallium vacancies (VGa or VGa-O). nih.gov For instance, studies on β-Ga2O3 thin films have identified emission bands centered around 3.1 eV, which are linked to oxygen-vacancy related transitions. lu.lv The intensity and position of these PL peaks can provide valuable information about the material's crystal quality and the presence of impurities or defects. researchgate.net

Raman Spectroscopy is another non-destructive technique that provides insights into the crystalline structure and phase purity of materials. agoa.top It measures the inelastic scattering of monochromatic light, revealing the vibrational modes of the crystal lattice. agoa.top For gallium oxide thin films, Raman spectroscopy can effectively identify different polymorphs (e.g., α, β, γ, δ, ε). agoa.top The Raman spectra of β-Ga2O3 exhibit characteristic peaks in low, mid, and high-frequency regions. mdpi.com Shifts in these peak positions compared to bulk Ga2O3 can indicate the presence of internal strain and defects within the nanostructures. mdpi.comnih.gov For example, a study on α-Ga2O3 thin films identified all seven Raman-active modes and their corresponding frequencies at room temperature. aip.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that determines the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucd.iersc.org XPS analysis of gallium oxide films has been used to confirm the stoichiometric ratio of Ga and O, often finding it close to the expected 0.7 for Ga2O3. researchgate.net It can also reveal the presence of different oxygen species and confirm the successful incorporation of dopants. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups and chemical bonding within a material. researchgate.net In the study of gallium oxide, FTIR can confirm the formation of Ga-O chemical bonds and track the transformation of precursor materials into the final oxide phase. spbstu.ruresearchgate.net

UV-Visible Spectroscopy is employed to determine the optical properties of thin films, such as transmittance, absorbance, and the optical band gap. researchgate.net The band gap of β-Ga2O3 nanostructures has been determined to be in the range of 4.68–4.74 eV. mdpi.comnih.gov Variations in the band gap can be correlated with changes in crystallinity and the presence of defects. researchgate.net

Table 1: Spectroscopic Analysis of Triethoxygallium-Derived Gallium Oxide

| Technique | Information Obtained | Typical Findings for Ga2O3 |

|---|---|---|

| Photoluminescence (PL) | Electronic structure, defect states, optical properties | UV-blue emission, peaks related to oxygen and gallium vacancies. mdpi.comnih.govlu.lv |

| Raman Spectroscopy | Crystalline phase, structural quality, strain, defects | Identification of polymorphs (α, β, etc.), characteristic phonon modes. mdpi.comagoa.topaip.org |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Stoichiometric Ga/O ratio, confirmation of dopants. researchgate.netucd.iersc.orgresearchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups, chemical bonds | Confirmation of Ga-O bond formation. spbstu.ruresearchgate.net |

| UV-Visible Spectroscopy | Optical band gap, transmittance, absorbance | Band gap of ~4.7 eV for β-Ga2O3. mdpi.comnih.gov |

Diffraction Techniques for Crystalline Phase and Orientation

Diffraction techniques are fundamental for determining the crystal structure, phase purity, and crystallographic orientation of materials.

X-ray Diffraction (XRD) is the most common technique used for this purpose. core.ac.uk By analyzing the angles and intensities of diffracted X-rays, one can identify the crystalline phases present in a sample. core.ac.uk XRD analysis has been instrumental in confirming the synthesis of various polymorphs of gallium oxide, including the monoclinic β-Ga2O3, which is the most stable phase. mdpi.comcore.ac.ukjkps.or.kr The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material. jkps.or.kr For instance, XRD patterns of as-grown nanostructures have shown them to be highly pure, single-phase β-Ga2O3. mdpi.comnih.gov Moreover, XRD can be used to study phase transformations, such as the conversion of metastable α- or ε-phases into the stable β-phase upon annealing. ioffe.ru

High-Resolution Transmission Electron Microscopy (HRTEM) , in conjunction with selected area electron diffraction (SAED), provides detailed crystallographic information at the nanoscale. rsc.org SAED patterns can determine the crystal structure and growth direction of individual nanostructures. ucm.es For example, HRTEM and SAED have been used to show that Ga2O3 nanowires are single-crystalline and to identify their growth direction. ucm.es This technique has also been crucial in revealing the true nanoscale structure of what was thought to be the ε-phase of Ga2O3, showing it to consist of twinned domains of the orthorhombic κ-phase. rsc.org

Table 2: Diffraction Analysis of Triethoxygallium-Derived Gallium Oxide

| Technique | Information Obtained | Typical Findings for Ga2O3 |

|---|---|---|

| X-ray Diffraction (XRD) | Crystalline phase, lattice parameters, phase purity, crystallinity | Identification of β-Ga2O3 as the stable phase, study of phase transformations. mdpi.comcore.ac.ukjkps.or.krioffe.ru |

| High-Resolution Transmission Electron Microscopy (HRTEM) with SAED | Nanoscale crystal structure, growth direction, twinning | Single-crystalline nature of nanowires, identification of nanoscale twinning and new phases. rsc.orgucm.es |

Microscopic Analysis for Morphology and Nanostructure

Microscopy techniques are essential for visualizing the surface topography, morphology, and internal structure of materials at various length scales.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. jkps.or.kr It is widely used to characterize the morphology of triethoxygallium-derived nanostructures, such as nanowires, nanoribbons, nanosheets, and nanorods. jkps.or.krpan.plmdpi.com SEM images reveal the dimensions, shape, and spatial distribution of these nanostructures. jkps.or.kr For example, SEM has been used to observe the evolution of β-Ga2O3 nanostructures from nanowires to nanobelts and nanosheets with changing synthesis conditions. jkps.or.kr

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to image the internal structure of materials. jkps.or.kr TEM analysis has confirmed the single-crystal nature of β-Ga2O3 nanostructures. jkps.or.kr When combined with Energy Dispersive X-ray Spectroscopy (EDS), TEM can provide elemental composition maps of the nanostructures. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. azonano.com AFM is used to quantify surface roughness and to study the morphology of thin films at the nanoscale. measurlabs.comnih.gov It can reveal details about the grain size and distribution on the surface of gallium oxide films. researchgate.net

Table 3: Microscopic Analysis of Triethoxygallium-Derived Gallium Oxide

| Technique | Information Obtained | Typical Findings for Ga2O3 |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, size and shape of nanostructures | Observation of nanowires, nanobelts, nanosheets, and nanorods. jkps.or.krpan.plmdpi.com |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, elemental composition (with EDS) | Confirmation of single-crystal nature of nanostructures. mdpi.comjkps.or.kr |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size | Quantification of surface roughness of thin films. measurlabs.comnih.govresearchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Triethoxygallium Precursors with Tailored Properties

The performance of triethoxygallium as a precursor in deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) is highly dependent on its chemical and physical properties. Research is actively exploring the modification of the basic triethoxygallium structure to create next-generation precursors with tailored characteristics for specific applications. The goal is to improve volatility, thermal stability, and reactivity to achieve better control over film growth, purity, and morphology.

A significant area of research involves the synthesis of donor-functionalized alkoxides. rsc.org By incorporating donor atoms like nitrogen or oxygen into the alkoxide ligands, new gallium complexes can be created. researchgate.net These modifications can influence the precursor's coordination chemistry, leading to changes in its physical state (e.g., monomeric vs. dimeric structure) and decomposition behavior. rsc.orgacs.org For instance, the reaction of trialkyl gallium with donor-functionalized alcohols has been shown to produce a variety of ethylgallium alkoxides, and studies into their thermal decomposition provide insights into how ligand design affects the formation of crystalline Ga₂O₃. rsc.org

Another approach is the synthesis of heteroleptic gallium complexes, where different types of ligands are attached to the gallium center. Research into chlorido-gallium functionalized alkoxides, for example, has shown that the inclusion of chlorine can alter the precursor's fluxional behavior in solution and its effectiveness in depositing Ga₂O₃ thin films via Aerosol-Assisted Chemical Vapor Deposition (AACVD). acs.orgnih.gov The length of the carbon backbone and the steric hindrance of substituents on the ligands are key factors that can be adjusted to control the dynamic behavior of these precursors. nih.gov These studies, while not always focused directly on triethoxygallium, provide a blueprint for designing modified triethoxygallium precursors with enhanced properties for thin-film deposition.

| Precursor Type | Synthetic Approach | Key Tailored Property | Reference |

| Donor-Functionalized Alkoxides | Reaction of Et₃Ga with ROH (e.g., R = CH₂CH₂NMe₂) | Modified decomposition pathway for crystalline Ga₂O₃ formation | rsc.org |

| Chlorido-Gallium Alkoxides | Reaction of a gallium chlorido dimethylamide dimer with functionalized alcohols | Controlled fluxionality and dynamic behavior in solution | acs.orgnih.gov |

| Homoleptic Trisalkoxides | Reaction of [Ga(NMe₂)₃]₂ with 6 equivalents of a donor-functionalized alcohol | Potential for single-source precursor to Ga₂O₃ films | rsc.org |

Integration of Triethoxygallium in Novel Device Architectures

Triethoxygallium is a key enabler for the fabrication of gallium oxide (Ga₂O₃), a material of immense interest for next-generation electronics due to its ultrawide bandgap and high breakdown electric field. kaust.edu.sanih.gov Research is focused on integrating Ga₂O₃ films, grown using precursors like triethoxygallium, into a variety of novel and high-performance device architectures.

Gallium oxide is being explored for power electronic devices such as Field-Effect Transistors (FETs), Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs), and Schottky barrier diodes, which are suitable for applications in harsh environments. kaust.edu.sa The ability to grow high-quality Ga₂O₃ thin films using techniques like MOCVD, for which triethoxygallium can be a suitable precursor, is critical for the performance of these devices. nih.govnih.gov Furthermore, the unique properties of Ga₂O₃ make it a candidate for solar-blind photodetectors used in missile detection, space communications, and fire monitoring. kaust.edu.saresearchgate.net

Emerging device concepts aim to push the boundaries of performance and scaling. Innovations in transistor design, such as nanosheet FETs and forksheet FETs, are being proposed to enhance area efficiency and drive current for technology nodes approaching 2nm. researchgate.netsemanticscholar.org The deposition of uniform, high-purity, and crystalline Ga₂O₃ layers, which can be achieved from precursors like triethoxygallium, is fundamental to realizing these advanced structures. ucl.ac.uk The development of specialized deposition techniques like suboxide molecular-beam epitaxy (S-MBE) and metal-exchange catalysis further enhances the growth rate and quality of Ga₂O₃ films, opening possibilities for their use in even more demanding device applications. cornell.eduunipr.it

| Device Architecture | Key Material | Enabling Precursor Function | Potential Application |

| MOSFETs / FETs | β-Ga₂O₃ | Deposition of high-quality channel material | Power electronics, high-frequency devices kaust.edu.sa |

| Solar-Blind Photodetectors | Amorphous or Crystalline Ga₂O₃ | Formation of photo-active layer | UV detection, missile tracking kaust.edu.saresearchgate.net |

| Forksheet FETs | β-Ga₂O₃ | Precise deposition for scaled logic devices | Advanced logic circuits (2nm node) researchgate.net |

| High Voltage TFTs | Amorphous Ga₂O₃ | Gate dielectric or channel layer deposition | High-voltage switching applications researchgate.net |

Sustainable and Environmentally Benign Synthetic Routes for Triethoxygallium Production

In line with the principles of green chemistry, research is shifting towards developing more sustainable and environmentally friendly methods for producing organometallic precursors like triethoxygallium. Traditional synthetic routes often involve reactants that are hazardous or energy-intensive to produce. The goal is to design synthetic pathways that minimize waste, use less toxic solvents and reagents, and operate under milder reaction conditions. nih.govresearchgate.net

One promising avenue is the move away from pyrophoric trialkylgallium reagents. Synthetic routes utilizing gallium amides, such as the reaction of [Ga(NMe₂)₃]₂ with alcohols, represent a potentially safer and more environmentally benign alternative for producing gallium alkoxides. researchgate.net Another approach involves the direct reaction of gallium metal or the use of gallium salts like gallium(III) chloride with alcohols, which can be more atom-economical and avoid hazardous byproducts. researchgate.net

The principles of sustainable synthesis also extend to the use of heterogeneous catalysts that can be easily separated and reused, and the selection of "green" solvents like alcohols, which can also serve as the reactant. nih.govresearchgate.net While much of the research in this area is broad, the concepts are directly applicable to triethoxygallium production. For example, developing a catalytic process for the direct reaction of gallium metal with ethanol (B145695) under mild conditions would represent a significant step forward in sustainable manufacturing. nih.gov Such processes aim to create a circular economy model for precursor synthesis, reducing environmental impact and production costs. researchgate.netresearchgate.net

Advanced Computational Design of Triethoxygallium-Based Materials

Computational modeling has become an indispensable tool in modern materials science, enabling the design and prediction of properties for new materials and molecules, including triethoxygallium and its derivatives. dtic.mil Techniques like Density Functional Theory (DFT) are being employed to gain fundamental insights into the structural and dynamic properties of gallium alkoxide precursors. acs.orgnih.gov

These computational methods allow researchers to model the behavior of precursor molecules, such as their fluxionality in solution and their decomposition pathways during CVD or ALD processes. acs.orgresearchgate.net For example, DFT calculations can help understand why certain ligand structures lead to monomeric precursors while others form oligomers, which in turn affects their volatility and utility in deposition. nih.gov By simulating the initial adsorption of precursors on a substrate surface, researchers can predict and control the growth of thin films at the atomic level. researchgate.net